

Spectroscopic Profile of 1,1-Bis(bromomethyl)cyclopropane: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	1,1-Bis(bromomethyl)cyclopropane
Cat. No.:	B1278821

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound **1,1-Bis(bromomethyl)cyclopropane** (CAS No. 29086-41-7). Due to the limited availability of public experimental spectra for this specific molecule, this document combines reported qualitative data with predicted spectroscopic values to offer a detailed analytical profile. The information herein is intended to support research, synthesis, and characterization efforts involving this versatile chemical intermediate.

Chemical and Physical Properties

1,1-Bis(bromomethyl)cyclopropane is a halogenated derivative of cyclopropane with the molecular formula $C_5H_8Br_2$.^{[1][2]} It serves as a key building block in organic synthesis, particularly in the preparation of more complex cyclopropane and cyclobutane derivatives.^[1]

Property	Value
CAS Number	29086-41-7
Molecular Formula	C ₅ H ₈ Br ₂
Molecular Weight	227.93 g/mol [1] [2]
Appearance	Colorless to light yellow liquid
Purity	≥96% [2]

Spectroscopic Data

The following sections present the available and predicted spectroscopic data for **1,1-Bis(bromomethyl)cyclopropane**, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For **1,1-Bis(bromomethyl)cyclopropane**, the following signals are expected.

2.1.1. ¹H NMR Spectroscopy

Published qualitative data suggests characteristic chemical shift ranges for the protons in this molecule.[\[1\]](#) A more detailed, predicted spectrum is presented below.

Table 1: Predicted ¹H NMR Spectral Data for **1,1-Bis(bromomethyl)cyclopropane**

Assignment	Predicted Chemical Shift (δ, ppm)	Predicted Multiplicity	Predicted Coupling Constant (J, Hz)	Integration
-CH ₂ - (cyclopropyl)	0.8 - 1.0	Singlet	-	4H
-CH ₂ Br (bromomethyl)	3.5 - 3.7	Singlet	-	4H

2.1.2. ^{13}C NMR Spectroscopy

Based on the molecular structure, three distinct carbon environments are expected in the ^{13}C NMR spectrum.

Table 2: Predicted ^{13}C NMR Spectral Data for **1,1-Bis(bromomethyl)cyclopropane**

Assignment	Predicted Chemical Shift (δ , ppm)
C-C-(CH ₂ Br) ₂ (quaternary)	25 - 35
-CH ₂ - (cyclopropyl)	15 - 25
-CH ₂ Br (bromomethyl)	30 - 40

Infrared (IR) Spectroscopy

The IR spectrum is useful for identifying the functional groups present in a molecule. The expected vibrational frequencies for **1,1-Bis(bromomethyl)cyclopropane** are listed below.

Table 3: Predicted IR Absorption Data for **1,1-Bis(bromomethyl)cyclopropane**

Wavenumber (cm ⁻¹)	Vibration Type	Functional Group
3080 - 3000	C-H Stretch	Cyclopropane
2960 - 2850	C-H Stretch	-CH ₂ -
1450 - 1400	C-H Bend (Scissoring)	-CH ₂ -
1020 - 1000	Cyclopropane Ring Vibration	Cyclopropane
650 - 550	C-Br Stretch	Alkyl Bromide

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and offering structural clues.

Table 4: Mass Spectrometry Data for **1,1-Bis(bromomethyl)cyclopropane**

m/z	Ion	Comments
226, 228, 230	$[\text{C}_5\text{H}_8\text{Br}_2]^+$	Molecular ion peak (M^+). The isotopic pattern is characteristic of a molecule containing two bromine atoms. [1]
147, 149	$[\text{M} - \text{Br}]^+$	Loss of one bromine atom.
67	$[\text{M} - 2\text{Br} - \text{H}]^+$	Loss of both bromine atoms and a hydrogen atom.

Experimental Protocols

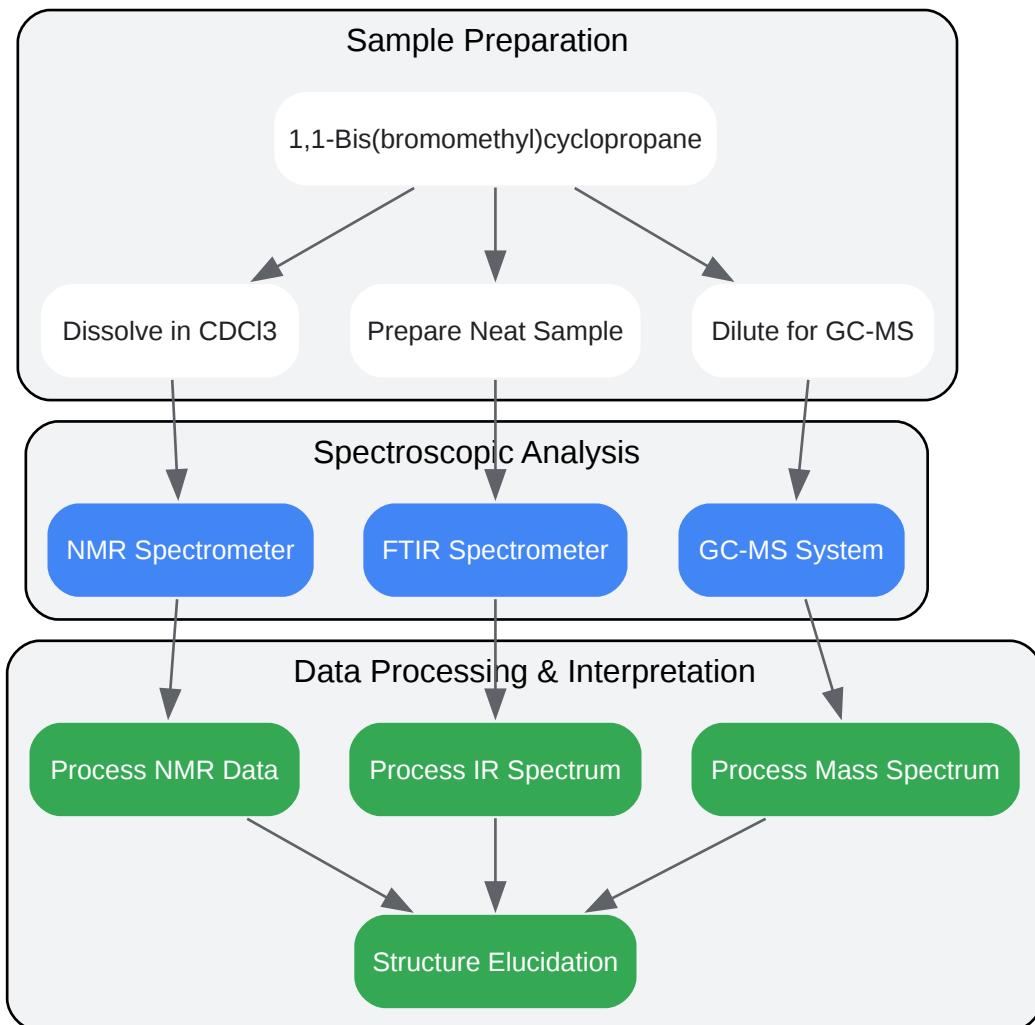
The following are generalized experimental protocols for acquiring the spectroscopic data described above.

NMR Spectroscopy

- Sample Preparation: Approximately 10-20 mg of **1,1-Bis(bromomethyl)cyclopropane** is dissolved in 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl_3) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard for chemical shift referencing (0 ppm).
- Instrumentation: Data is acquired on a 400 MHz or higher field NMR spectrometer.
- ^1H NMR Acquisition: A standard one-pulse sequence is used. Key parameters include a spectral width of approximately 15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 3-4 seconds. Typically, 16 to 64 scans are co-added to achieve a good signal-to-noise ratio.
- ^{13}C NMR Acquisition: A proton-decoupled pulse sequence is used to simplify the spectrum to single lines for each unique carbon atom. A wider spectral width (e.g., 240 ppm) is necessary. Due to the lower natural abundance and sensitivity of the ^{13}C nucleus, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be required.

- Processing: The raw data (Free Induction Decay - FID) is processed using a Fourier transform, followed by phase and baseline correction.

IR Spectroscopy


- Sample Preparation: As **1,1-Bis(bromomethyl)cyclopropane** is a liquid, a neat spectrum can be obtained. A drop of the liquid is placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates to form a thin film.
- Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.
- Data Acquisition: A background spectrum of the clean salt plates is first recorded. The sample is then placed in the instrument, and the sample spectrum is acquired. The instrument typically scans the mid-infrared range (4000-400 cm^{-1}). The final spectrum is presented in terms of transmittance or absorbance versus wavenumber.

Mass Spectrometry

- Sample Introduction: The sample is introduced into the mass spectrometer via a Gas Chromatography (GC) system, which separates the compound from any potential impurities. A dilute solution of the compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) is injected into the GC.
- GC Conditions: A capillary column suitable for separating semi-volatile organic compounds (e.g., a DB-5ms) is used. The oven temperature is programmed to ramp from a low initial temperature (e.g., 50 °C) to a final temperature (e.g., 250 °C) to ensure elution of the compound.
- Ionization: Electron Ionization (EI) at 70 eV is a standard method for generating ions.
- Mass Analysis: The ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., a quadrupole).
- Detection: The detector records the abundance of each ion, generating a mass spectrum.

Workflow Visualization

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like **1,1-Bis(bromomethyl)cyclopropane**.

[Click to download full resolution via product page](#)

Caption: General workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1,1-Bis(bromomethyl)cyclopropane | 29086-41-7 | Benchchem [benchchem.com]
- 2. chemscene.com [chemscene.com]
- To cite this document: BenchChem. [Spectroscopic Profile of 1,1-Bis(bromomethyl)cyclopropane: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1278821#spectroscopic-data-of-1-1-bis-bromomethyl-cyclopropane-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com